molecular formula C16H11N5O2S2 B2771871 Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324679-71-1

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2771871
CAS No.: 1324679-71-1
M. Wt: 369.42
InChI Key: WBUVAKRMGIBSAD-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11N5O2S2 and its molecular weight is 369.42. The purity is usually 95%.
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Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S2/c22-16(9-3-4-11-12(6-9)20-25-19-11)21-7-10(8-21)15-17-14(18-23-15)13-2-1-5-24-13/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUVAKRMGIBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound with significant biological activity attributed to its unique heterocyclic structure. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several heterocycles including benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole, known for their diverse biological activities. The molecular formula is C16H15N3OS2C_{16}H_{15}N_{3}OS_{2} with a molecular weight of approximately 329.4 g/mol. This structure allows for interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored across various studies, indicating its potential as a therapeutic agent. Key areas of activity include:

1. Anticancer Activity:
Research indicates that derivatives of oxadiazole and thiadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit cancer cell proliferation across multiple cancer types. A study highlighted that certain derivatives displayed IC50 values as low as 0.012 µM against various cancer cell lines such as MCF-7 and A549 .

2. Antimicrobial Properties:
The compound has demonstrated activity against various pathogens. It has been tested against strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth . The structural components contribute to its efficacy in disrupting microbial cell functions.

3. Anti-inflammatory Effects:
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways may be a significant mechanism through which these compounds exert their effects .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors involved in cellular signaling pathways. These interactions can lead to alterations in gene expression and metabolic processes within cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methodologies include:

1. Formation of Heterocycles:

  • Step 1: Synthesis of the benzo[c][1,2,5]thiadiazole core.
  • Step 2: Introduction of the thiophene and oxadiazole groups through nucleophilic substitution reactions.

2. Reaction Conditions:

  • Utilization of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF) is common to facilitate these reactions.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

Compound Activity IC50 Value (µM) Target
Compound 3aAntitubercular0.25Mtb
Compound 9dAnticancer0.012MCF-7
Compound XAnti-inflammatoryNot specifiedCOX enzymes

These findings illustrate the potential for further development and optimization of this compound and its derivatives for therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit promising anticancer properties. For instance, compounds containing the benzo[c][1,2,5]thiadiazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A study highlighted the synthesis of benzothiadiazole derivatives that showed selective activity against specific cancer types by modulating signaling pathways involved in cell proliferation and survival .

1.2 CCK2 Receptor Modulation
Certain compounds derived from benzo[c][1,2,5]thiadiazole have been identified as modulators of the cholecystokinin 2 (CCK2) receptor. These compounds are being explored for their therapeutic potential in treating gastrointestinal disorders and other CCK2-mediated diseases. The modulation of this receptor could lead to advancements in managing conditions such as gastritis and pancreatitis .

Material Science Applications

2.1 Organic Electronics
Benzo[c][1,2,5]thiadiazole derivatives have been utilized in the development of organic semiconductors for electronic applications. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances charge transport properties, which is crucial for the efficiency of these devices .

2.2 Photonic Devices
The optical properties of benzo[c][1,2,5]thiadiazole-containing compounds have led to their application in photonic devices. These materials can be engineered to exhibit specific light absorption and emission characteristics, making them ideal candidates for use in sensors and light-emitting applications .

Biological Research Applications

3.1 Chemical Probes
Benzo[c][1,2,5]thiadiazole derivatives serve as chemical probes in biological research due to their ability to selectively bind to biomolecules. Their structure allows for the modification of functional groups that can enhance binding affinity and specificity towards targets such as proteins or nucleic acids. This property is particularly useful in drug discovery and development processes where understanding molecular interactions is critical .

3.2 Antimicrobial Activity
Recent studies have demonstrated that certain benzo[c][1,2,5]thiadiazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . This application highlights their potential use in developing new antimicrobial agents.

Summary Table of Applications

Application Area Specific Use Key Findings
PharmaceuticalAnticancer agentsInduced apoptosis in cancer cell lines
CCK2 receptor modulatorsPotential treatments for gastrointestinal disorders
Material ScienceOrganic electronicsEnhanced charge transport properties
Photonic devicesSpecific light absorption/emission characteristics
Biological ResearchChemical probesSelective binding to biomolecules
Antimicrobial agentsEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how can intermediates be characterized?

  • The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under acidic conditions .
  • Step 2: Coupling the benzo-thiadiazole moiety using a nucleophilic aromatic substitution (SNAr) reaction with a thiophene-oxadiazole intermediate .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
  • Characterization: Use 1H^1 \text{H}-NMR (400 MHz, DMSO-d6) to confirm regiochemistry, HRMS for molecular weight validation, and IR spectroscopy to identify carbonyl stretches (~1650–1700 cm1^{-1}) .

Q. How can the electronic properties of the benzo-thiadiazole core influence reactivity in cross-coupling reactions?

  • The electron-deficient benzo-thiadiazole ring enhances electrophilicity at the sulfur and nitrogen positions, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl groups). Optimal conditions: Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, DMF solvent at 80°C .

Q. What analytical techniques are critical for confirming structural integrity?

  • X-ray crystallography: Resolve bond angles and torsional strain in the azetidine ring (SHELX software for refinement) .
  • HPLC-MS: Monitor reaction progress and detect byproducts (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in azetidine ring formation?

  • Chiral auxiliaries: Use (R)- or (S)-proline derivatives during cyclization to induce asymmetry .
  • Catalytic asymmetric synthesis: Employ Jacobsen’s thiourea catalysts for enantioselective β-lactam ring opening (70–85% ee reported for similar azetidines) .
  • Analysis: Chiral HPLC (Chiralpak AD-H column) to quantify enantiomeric ratios .

Q. What strategies resolve contradictions in NMR data for regioisomeric oxadiazole-thiophene intermediates?

  • Case study: Conflicting 1H^1 \text{H}-NMR signals for thiophene protons (δ 7.2–7.5 ppm) can arise from regioisomers.

  • Resolution: Use 13C^{13} \text{C}-NMR DEPT-135 to differentiate quaternary carbons or 2D NOESY to confirm spatial proximity between thiophene and oxadiazole protons .
  • Alternative: Synthesize both isomers via stepwise functionalization and compare 1H^1 \text{H}-NMR splitting patterns .

Q. How do steric effects in the azetidine ring impact biological activity?

  • Experimental design: Synthesize analogs with bulkier substituents (e.g., 3-methylazetidine) and compare binding affinity to target proteins (e.g., kinase assays).
  • Findings: Reduced activity in analogs with >3 Å steric bulk suggests a narrow binding pocket tolerance .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In silico tools: SwissADME for logP (lipophilicity) and BOILED-Egg model for blood-brain barrier permeability.
  • Data: Predicted logP = 3.2 (moderate solubility) and low BBB penetration due to polar oxadiazole groups .

Methodological Challenges & Solutions

Q. How to mitigate low yields during the final coupling step?

  • Issue: Hydrolysis of the methanone group under basic conditions.
  • Solution: Use anhydrous DMF as solvent, reduce reaction temperature to 50°C, and add molecular sieves to scavenge water .

Q. Why do crystallization attempts fail for the final product?

  • Analysis: Polymorphism or residual solvents (e.g., DMF) disrupt lattice formation.
  • Fix: Slow diffusion of hexane into a saturated ethanol solution or switch to acetone/water antisolvent .

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